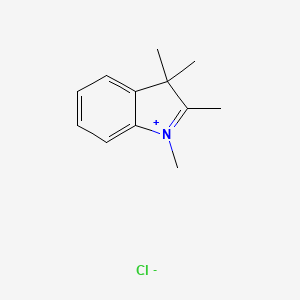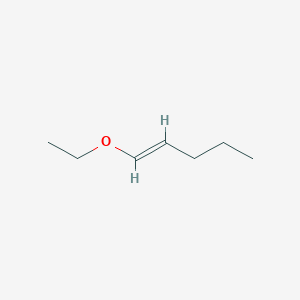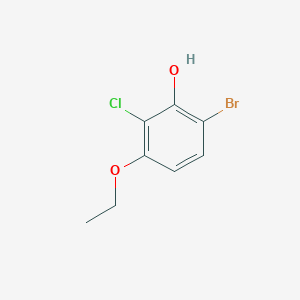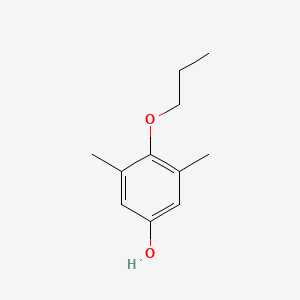
1-Bromo-2,5-difluoro-4-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,5-difluoro-4-propoxybenzene is a chemical compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3 . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and propoxy substituents.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research into halogenated aromatic compounds, including 1-bromo-2,5-difluoro derivatives, has shown their significant value as intermediates in the synthesis of more complex chemical structures. For example, the study of regioselective bromination and conversion into sulfur-functionalized benzoquinones demonstrates the utility of brominated compounds in creating new chemical entities with potential applications across a range of fields, including materials science and pharmaceuticals (Aitken et al., 2016). Similarly, the exploration of structural opportunities through the regioflexible substitution of difluorobenzenes underlines the importance of such compounds in synthesizing diverse aromatic acids and their derivatives, further expanding the toolbox available for chemical synthesis (Schlosser & Heiss, 2003).
Material Science and Engineering
Halogenated aromatics play a critical role in material science, particularly in the development of new materials with unique properties. The synthesis of dibromobenzenes, including modifications and functionalizations of bromo-difluorobenzene derivatives, is crucial for creating materials with desired chemical and physical properties. These materials may have applications in organic electronics, photovoltaics, and as components of high-performance polymers (Diemer, Leroux, & Colobert, 2011).
Environmental Chemistry and Microbial Metabolism
The microbial oxidation of fluorinated aromatic compounds, including bromo-difluorobenzenes, highlights the intersection of environmental chemistry and biotechnology. Studies on the microbial transformation of these compounds can provide insights into the degradation pathways of persistent organic pollutants and the potential for bioremediation strategies. These findings are not only relevant for environmental cleanup efforts but also contribute to understanding the metabolic capabilities of microorganisms in transforming halogenated organic compounds (Hudlický et al., 1998).
Advanced Coordination Chemistry
Research into the coordination chemistry of fluorocarbons, including studies on difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes, demonstrates the potential of bromo-difluoro derivatives in creating novel ligand systems. These systems can selectively bind metal ions, offering applications in catalysis, molecular recognition, and the development of new materials with specific electronic and optical properties (Plenio, Hermann, & Diodone, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2,5-difluoro-4-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGTDRPKQPQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

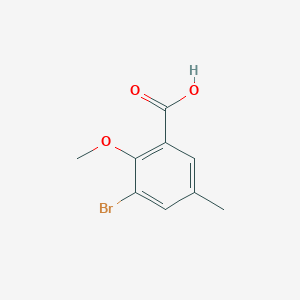
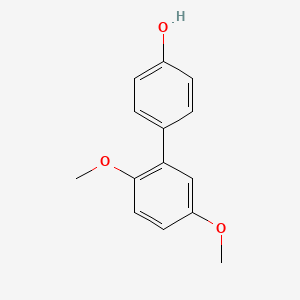

![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)
